molecular formula C20H23N3O3 B2486184 1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877640-57-8

1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2486184
CAS No.: 877640-57-8
M. Wt: 353.422
InChI Key: NGQDMFOURNVMDD-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to a 3,5-dimethylphenyl group and a 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:

    Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the pyrrolidinone intermediate. This can be achieved through the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine, followed by cyclization to yield the pyrrolidinone ring.

    Urea Formation: The pyrrolidinone intermediate is then reacted with 3,5-dimethylphenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and may require the use of a catalyst or base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and cellular processes.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic research.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in therapeutic applications or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylphenyl)-3-[1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl]urea: This compound has a similar structure but with a hydroxyl group instead of a methoxy group.

    1-(3,5-Dimethylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea: This compound features a chlorine atom in place of the methoxy group.

Uniqueness

1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13-8-14(2)10-15(9-13)21-20(25)22-16-11-19(24)23(12-16)17-4-6-18(26-3)7-5-17/h4-10,16H,11-12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQDMFOURNVMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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